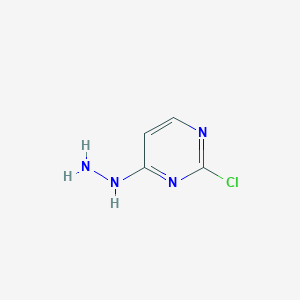

2-Chloro-4-hydrazinopyrimidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2-chloropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCVZXATRYXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582179 | |

| Record name | 2-Chloro-4-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52476-87-6 | |

| Record name | 2-Chloro-4-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Pathways of 2 Chloro 4 Hydrazinopyrimidine

The synthesis and subsequent reactions of 2-Chloro-4-hydrazinopyrimidine are central to its role as an intermediate in the creation of more complex molecules. This section details the primary methods of its formation and its characteristic reactivity.

Ii. Applications of 2 Chloro 4 Hydrazinopyrimidine in Heterocyclic Compound Synthesis

Synthesis of Pyrimidine (B1678525) Derivatives

The dual reactivity of 2-chloro-4-hydrazinopyrimidine is instrumental in the construction of complex pyrimidine-containing molecules. The hydrazino moiety often participates in condensation and cyclization reactions, while the chloro group can be a site for further functionalization or ring annulation.

A key application of this compound is in the synthesis of fused pyrimidine systems, where another heterocyclic ring is annulated to the pyrimidine core. These fused systems are of significant interest due to their diverse biological activities. The synthesis typically involves the reaction of the hydrazino group with bifunctional reagents, leading to the formation of a new ring.

Pyrazolopyrimidines are a class of fused heterocyclic compounds that can be synthesized from this compound. The reaction of 2-hydrazinopyrimidines with 1,3-dicarbonyl compounds or their equivalents is a common strategy to construct the pyrazole (B372694) ring. For instance, the condensation of a hydrazinopyrimidine with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of pyrazolopyrimidines. aun.edu.egresearchcommons.org Another approach involves the reaction with active methylene (B1212753) compounds, which can also yield pyrazole-fused pyrimidines. researchgate.netuobaghdad.edu.iq The specific reaction conditions and the nature of the substituents on both reactants influence the final structure and yield of the pyrazolopyrimidine product.

| Starting Material (Hydrazinopyrimidine) | Reagent | Product | Reference(s) |

| 2-Hydrazinopyrimidine (B184050) | Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | researchgate.netuobaghdad.edu.iq |

| Hydrazinopyrimidine derivative | Ethyl acetoacetate | Pyrazolyl pyrazolothienopyrimidine | aun.edu.eg |

| Hydrazinopyrimidine derivative | Ethyl benzoylacetate | Pyrazolyl pyrazolothienopyrimidine | aun.edu.eg |

| Hydrazinopyrimidine derivative | Ethyl cyanoacetate | Pyrazolyl pyrazolothienopyrimidine | aun.edu.eg |

Triazolopyrimidines represent another important class of fused heterocycles synthesized from this compound and its derivatives. The formation of the triazole ring can be achieved through several synthetic routes. One common method involves the reaction of a hydrazinopyrimidine with a one-carbon donor moiety. srce.hr Oxidative cyclization of heterocyclic hydrazones derived from hydrazinopyrimidines is another effective method for synthesizing triazolopyrimidines. ijddd.com Furthermore, intramolecular cyclization of acylated hydrazinopyrimidines under various conditions, including modified Mitsunobu reactions, can yield triazolopyrimidine scaffolds. researchgate.netsemanticscholar.org The choice of synthetic strategy often depends on the desired substitution pattern and the stability of the resulting isomers, as different orientations of the fused rings are possible. alquds.edu

| Starting Material (Hydrazinopyrimidine) | Reagent/Method | Product Class | Reference(s) |

| 2-Chloro-5-fluoro-4-hydrazinopyrimidine | Oxidative intramolecular cyclization | 1,2,4-Triazolo[4,3-c]pyrimidines | ijddd.com |

| Acylated-hydrazinopyrimidines | Modified Mitsunobu reaction | Triazolopyrimidines | researchgate.netsemanticscholar.org |

| 4-Hydrazinopyrimidines | One carbon donor moiety | Isomeric triazolopyrimidines | srce.hr |

| 2-Hydrazinopyrimidines | Acylating agents | s-Triazolo[4,3-a]pyrimidines | researchgate.net |

The synthesis of pyridazinopyrimidines can be accomplished using 2-hydrazinopyrimidine as a key starting material. The reaction with dicarbonyl compounds, such as maleic anhydride (B1165640) or its derivatives, leads to the formation of the pyridazine (B1198779) ring fused to the pyrimidine core. researchgate.netuobaghdad.edu.iq For example, the condensation of 2-hydrazinopyrimidine with maleic anhydride yields a 1-pyrimidine-2-yl-1,2-dihydropyridazine-3,6-dione. researchgate.netuobaghdad.edu.iq This approach provides a straightforward route to these bicyclic heterocyclic systems.

| Starting Material (Hydrazinopyrimidine) | Reagent | Product | Reference(s) |

| 2-Hydrazinopyrimidine | Maleic anhydride | 1-Pyrimidine-2-yl-1,2-dihydropyridazine-3,6-dione | researchgate.netuobaghdad.edu.iq |

| 2-Hydrazinopyrimidine | 1,2,3,6-Tetrahydrophthalic anhydride | 2-Pyrimidin-2-yl-2,3,4a,5,8a-hexahydrophthalazine-1,4-dione | researchgate.netuobaghdad.edu.iq |

While the direct synthesis of quinazoline (B50416) derivatives from this compound is less common, related hydrazinoquinazolines are key intermediates in the synthesis of fused quinazoline systems. For instance, 2-methyl-4-hydrazinoquinazoline, which shares the hydrazino functional group, can be converted into various fused heterocycles like triazolo[4,3-c]quinazolines and tetrazolo[1,5-c]quinazolines. researchgate.net The reaction of a chloroquinazoline with hydrazine (B178648) hydrate (B1144303) is a common method to produce the necessary hydrazinoquinazoline precursor. researchgate.netchem-soc.si

| Starting Material | Reagent/Method | Product Class | Reference(s) |

| 2-Methyl-4-chloroquinazoline | Hydrazine | 2-Methyl-4-hydrazinoquinazoline | researchgate.net |

| 2-Methyl-4-hydrazinoquinazoline | Acetic anhydride | 3,5-Dimethyltriazolo[4,3-c]quinazoline | researchgate.net |

| 2-Carboxyvinyl-4-chloroquinazoline derivative | Hydrazine hydrate, then aromatic aldehydes | Fused 5-substituted- ijddd.comsemanticscholar.orgCurrent time information in Bangalore, IN.triazoloquinazoline derivatives | chem-soc.si |

| Starting Material (Hydrazinopyrimidine) | Reagent(s) | Product Class | Reference(s) |

| Hydrazinopyrimidine derivative | Carbon disulfide | Triazolopyrazolothienopyrimidines | aun.edu.eg |

| 2-Hydrazinopyrimidine | Phenyl isothiocyanate, ethyl chloroacetate (B1199739) | Thiazolidinone-hydrazone derivative | researchgate.netuobaghdad.edu.iq |

| 2-Hydrazinopyrimidine | Aromatic aldehydes/ketones | Azomethines (precursors to tetrazoles) | researchgate.netuobaghdad.edu.iq |

Synthesis of Pyrimidinylhydrazones

The hydrazine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form stable pyrimidinylhydrazones. This reaction is a cornerstone for creating diverse molecular libraries. For instance, reacting a related compound, 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, with various aryl aldehydes in refluxing ethanol (B145695) yields the corresponding aryl-(5-bromo-2-chloropyrimidine-4-yl)hydrazone derivatives. jsscacs.edu.in This general method highlights the straightforward formation of the C=N bond characteristic of hydrazones. jsscacs.edu.in

Similarly, other hydrazinopyrimidines are condensed with glyoxals to produce pyrimidinylhydrazones. jst.go.jp The synthesis of new 2-(thioxo/oxo)quinoline-4,6-dimethyl pyrimidinyl hydrazones has been successfully achieved by reacting 2-hydrazino-4,6-dimethylpyrimidine with 2-(thioxo/oxo)quinoline-3-carbaldehydes. innovareacademics.in These reactions underscore the utility of the pyrimidine-hydrazine scaffold in generating complex hydrazone structures.

Table 1: Examples of Pyrimidinylhydrazone Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | Aryl aldehyde | Aryl-(5-bromo-2-chloropyrimidine-4-yl)hydrazone | jsscacs.edu.in |

| 2-Hydrazino-4,6-dimethylpyrimidine | 2-(Thioxo/Oxo)quinoline-3-carbaldehydes | 2-(Thioxo/Oxo)quinoline-4,6-dimethyl pyrimidinyl hydrazone | innovareacademics.in |

| Hydrazinopyrimidines | 4-Biphenylylglyoxal | Pyrimidinylhydrazones of 4-biphenylylglyoxal | jst.go.jp |

Development of C-Nucleoside Analogues

C-nucleosides, where the bond between the sugar and the heterocyclic base is a stable carbon-carbon bond, offer potential metabolic and pharmacokinetic advantages over their natural N-nucleoside counterparts. nih.gov 2-Hydrazinopyrimidine derivatives serve as precursors for certain types of C-nucleoside analogues. A notable method involves the oxidative cyclization of hydrazones derived from 2-hydrazinopyrimidine and aldose monosaccharides. semanticscholar.org This reaction, using bromine in methanol, yields 3-(alditol-1-yl)-1,2,4-triazolo[4,3-a]pyrimidines, which are considered acyclo C-nucleosides. semanticscholar.org This synthetic strategy leverages the hydrazine functionality to first link to a sugar moiety and then to form a new fused triazole ring, creating the final C-nucleoside structure. semanticscholar.org While many advanced C-nucleosides are built using convergent syntheses with pre-formed heterocyclic bases, the use of hydrazinopyrimidines represents a valid strategy for creating specific classes of these analogues. nih.govbeilstein-journals.org

Synthesis of Purine (B94841) Derivatives

The pyrimidine ring is the structural core of the purine system. Consequently, appropriately substituted pyrimidines are key starting materials for purine synthesis. This compound can be envisioned as a precursor for constructing the fused imidazole (B134444) ring of a purine. A general and established method for this transformation involves the cyclization of a substituted pyrimidine using a reagent that can provide a single carbon atom, such as triethyl orthoformate or formic acid. jchps.com For example, the synthesis of various purine derivatives has been accomplished by stirring substituted pyrimidines with triethyl orthoformate and concentrated hydrochloric acid, leading to the formation of the purine ring system. jchps.com While direct cyclization of this compound itself requires specific reaction pathways, its structural motif is fundamental to this class of reactions, often involving intermediate steps like reduction of the hydrazine or modification at the C5 position to facilitate ring closure. Another synthetic route involves reacting a 6-chloropurine (B14466) with hydrazine hydrate to introduce a hydrazine group, which can then be further modified. jchps.com

Synthesis of Triazine Derivatives

This compound is a valuable precursor for synthesizing fused pyrimido-triazine systems. The synthesis of 5-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine and its methyl derivatives has been successfully carried out starting from the closely related 5-amino-6-chloro-4-hydrazinopyrimidine. acs.org The formation of the triazine ring is achieved through the cyclization of the hydrazine moiety. This transformation highlights how the inherent reactivity of the hydrazinopyrimidine core can be harnessed to build more complex, fused heterocyclic systems. acs.org The broader class of 1,2,4-triazine (B1199460) derivatives is recognized for its pharmacological importance, and syntheses often involve the condensation of hydrazine-containing compounds. scholarsresearchlibrary.comnih.gov

Role as a Versatile Building Block in Organic Synthesis

The collective applications in synthesizing pyrimidinylhydrazones, C-nucleosides, purines, and triazines firmly establish this compound and its close analogues as versatile building blocks in organic synthesis. jsscacs.edu.insemanticscholar.org Its utility stems from two key reactive sites: the chlorine atom at the 2-position and the hydrazine group at the 4-position. The chlorine is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. jsscacs.edu.injst.go.jp The hydrazine group is a powerful nucleophile itself, readily forming hydrazones with carbonyl compounds or acting as a key component in cyclization reactions to form new heterocyclic rings like triazoles or triazines. semanticscholar.orgnih.gov This dual functionality allows chemists to use the compound as a scaffold, building out molecular complexity in multiple directions to access a wide range of biologically relevant heterocyclic structures.

Comparative Reactivity Studies with Related Halogenated Pyrimidines

The reactivity of halogen substituents on the pyrimidine ring is highly dependent on their position (C2, C4, C5, or C6) and the nature of other groups on the ring. The pyrimidine ring is electron-deficient, which activates halogen atoms at the 2-, 4-, and 6-positions towards nucleophilic substitution. thieme-connect.de

Studies have shown that a chlorine atom at the 2- or 4-position is significantly more reactive towards nucleophiles like hydrazine than an alkoxy or alkylthio group at the alternate position. jst.go.jp In reactions involving di-halogenated pyrimidines, selectivity is often observed. For example, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with hydrazine hydrate results in the selective substitution of the chlorine atom at the C4 position, leaving the C2-chloro and C5-bromo groups intact. jsscacs.edu.in This indicates a higher reactivity for the C4 position in this specific substrate. Conversely, in the synthesis of certain herbicides, 2-alkoxy-5-halo-4-hydrazinopyrimidines are prepared from 2,4-dialkoxy-5-halopyrimidines by treatment with hydrazine hydrate, where a C4-alkoxy group is displaced. google.com

Table 2: Comparative Reactivity of Pyrimidine Substituents

| Starting Compound | Nucleophile | Position of Substitution | Leaving Group | Finding | Reference |

| 2-Chloro-4-alkoxypyrimidine | Hydrazine Hydrate | C2 | Chlorine | Chlorine is more reactive than alkoxy group. | jst.go.jp |

| 5-Bromo-2,4-dichloropyrimidine | Hydrazine Hydrate | C4 | Chlorine | C4-Cl is more reactive than C2-Cl and C5-Br. | jsscacs.edu.in |

| 2,4-Dialkoxy-5-halopyrimidine | Hydrazine Hydrate | C4 | Alkoxy | Hydrazine displaces the C4-alkoxy group. | google.com |

Iii. Biological and Pharmacological Investigations of 2 Chloro 4 Hydrazinopyrimidine Derivatives

Antimicrobial Activity Studies

Derivatives of 2-chloro-4-hydrazinopyrimidine have shown significant promise as antimicrobial agents, with research indicating inhibitory effects against a variety of bacterial and fungal strains. smolecule.com The exploration of these compounds is driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens.

The antibacterial potential of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. These studies often involve the synthesis of a series of related compounds to identify the most potent antibacterial agents. For instance, hydrazide-hydrazones, a class of compounds that can be derived from this compound, have demonstrated notable antibacterial activity.

Research has shown that certain pyrimidine (B1678525) derivatives exhibit significant antibacterial properties. For example, some pyrimidine-clubbed benzimidazole (B57391) derivatives have shown higher potency than existing antibiotics like chloramphenicol (B1208) against strains such as Staphylococcus aureus and Escherichia coli. mdpi.com While specific MIC values for a wide range of this compound derivatives are not extensively documented in single studies, the broader class of pyrimidine-based compounds consistently shows promise. One study on hydrazide-hydrazones reported MIC values ranging from 64 to 128 µg/mL against S. aureus, S. pneumoniae, E. coli, and P. aeruginosa. nih.gov Another study on nitrofurazone (B1679002) analogues containing a hydrazide-hydrazone moiety reported very low MIC values, in some cases less than 1 µg/mL, against Staphylococcus and Bacillus species. nih.gov

Table 1: Representative Antibacterial Activity of Hydrazone and Pyrimidine Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Lactic Acid Hydrazide-Hydrazones | S. aureus | 64-128 | nih.gov |

| Lactic Acid Hydrazide-Hydrazones | S. pneumoniae | 64-128 | nih.gov |

| Lactic Acid Hydrazide-Hydrazones | E. coli | 64-128 | nih.gov |

| Lactic Acid Hydrazide-Hydrazones | P. aeruginosa | 64-128 | nih.gov |

| Pyrimidine-Benzimidazole Hybrid | S. aureus | Potent | mdpi.com |

| Pyrimidine-Benzimidazole Hybrid | E. coli | Potent | mdpi.com |

| Nitrofurazone Analogue (Hydrazone) | Staphylococcus spp. | 0.002-7.81 | nih.gov |

| Nitrofurazone Analogue (Hydrazone) | Bacillus spp. | 0.002-7.81 | nih.gov |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. smolecule.com The pyrimidine core is a key feature in some commercial fungicides, highlighting the potential of this scaffold in developing new antifungal agents.

Studies on various pyrimidine derivatives have demonstrated a broad spectrum of antifungal activity against phytopathogenic fungi and human fungal pathogens. For instance, certain pyrazoline and hydrazone derivatives have been tested against Candida albicans, with MIC values ranging from 32 to 512 μg/mL. turkjps.org In a study of thiosemicarbazones and 1,3-thiazolidin-4-ones derived from acetylpyrazines, the compounds exhibited activity against a panel of eight fungal strains, including various Candida species, Aspergillus fumigatus, and Trichophyton interdigitale. nih.gov The 1,3-thiazolidin-4-ones, in particular, showed promising activity against Candida glabrata, with MICs in the range of 0.57 to 2.78 mg/L. nih.gov

Table 2: Representative Antifungal Activity of Hydrazone and Pyrimidine Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline/Hydrazone Derivative | Candida albicans | 32-512 | turkjps.org |

| 1,3-Thiazolidin-4-one Derivative | Candida glabrata | 570-2780 | nih.gov |

| Pyrimidine-Benzimidazole Hybrid | Candida albicans | Potent | mdpi.com |

| 1,2,4-Triazole (B32235) Derivative | Candida albicans | 0.0156-2.0 | nih.gov |

| 1,2,4-Triazole Derivative | Cryptococcus neoformans | 0.0156-2.0 | nih.gov |

The antimicrobial potency of this compound derivatives is influenced by the nature and position of substituents on the pyrimidine ring and the hydrazone moiety. Structure-activity relationship (SAR) studies aim to elucidate these relationships to guide the design of more effective antimicrobial agents.

Generally, for hydrazide-hydrazone derivatives, the presence of electron-withdrawing groups, such as nitro (NO2), iodo (I), or bromo (Br), on the aromatic ring tends to enhance antibacterial activity. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (OCH3) or hydroxyl (OH) may lead to decreased activity. nih.gov The azomethine group (-NH–N=CH-) present in hydrazones is considered crucial for their pharmacological activity. mdpi.com

In the context of pyrimidine derivatives, hybridization with other heterocyclic moieties, such as benzimidazole, has been shown to be a successful strategy for developing potent antimicrobial agents. mdpi.com For thiazole-based compounds, a smaller substituent is often favored over a bulkier one for enhanced activity. researchgate.net Furthermore, the inclusion of chloro and 2-naphthyl substituents has been identified as a beneficial combination for creating highly active antimicrobial compounds. researchgate.net The linear NH-NH-C(=S)-NH core in thiosemicarbazides is a key structural element for antibacterial activity, with the electronic effects of substituents at the N1 and N4 positions being equally important. mdpi.com

Anticancer Activity Research

The anticancer potential of this compound and its derivatives has been a significant area of investigation. smolecule.com Research has demonstrated that these compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology. smolecule.com

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds for further development as anticancer drugs. The pyrimidine scaffold is present in numerous clinically used anticancer agents, which provides a strong rationale for exploring new pyrimidine-based compounds.

Various studies have reported the IC50 values of different pyrimidine derivatives against several cancer cell lines. For instance, some novel pyrimidine derivatives have been tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov In one study, a derivative with a bromophenyl piperazine (B1678402) moiety exhibited the highest anticancer activity on both HCT116 and MCF7 cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively. nih.gov Another study on pyrimidine derivatives reported a compound with an IC50 value of 1.69 µM against the MCF-7 cell line. ekb.eg

Table 3: Cytotoxicity of Representative Pyrimidine Derivatives Against Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine Derivative (with bromophenyl piperazine) | HCT116 (Colon) | 89.24 | nih.gov |

| Pyrimidine Derivative (with bromophenyl piperazine) | MCF7 (Breast) | 89.37 | nih.gov |

| Pyrimidine Derivative | MCF7 (Breast) | 1.69 | ekb.eg |

| Pyrimidine Derivative | MDA-MB-231 (Breast) | 4.81 | ekb.eg |

| Pyrimidine Derivative | BT474 (Breast) | 4.08 | ekb.eg |

| Thieno[2,3-d] pyrimidine derivative | MCF-7 (Breast) | ~18.87 µg/mL | ekb.eg |

| Thieno[2,3-d] pyrimidine derivative | HeLa (Cervical) | ~40.74 µg/mL | ekb.eg |

The promising cytotoxic activity of this compound derivatives against cancer cell lines has spurred further research into their potential therapeutic applications. smolecule.com The hybridization of the pyrimidine core with other pharmacologically active moieties, such as sulfonamides, is an emerging strategy to develop novel anticancer candidates with enhanced efficacy. nih.gov

The mechanisms of action for these compounds are being investigated, with some pyrimidine-sulfonamide hybrids showing the ability to interfere with critical cellular pathways, such as Hsp90-Cdc37 protein-protein interactions, leading to the degradation of kinases and cell cycle arrest. nih.gov Furthermore, some derivatives have been identified as potential fourth-generation EGFR tyrosine kinase inhibitors for the treatment of non-small cell lung cancer with specific mutations. nih.gov The development of these compounds into clinically viable drugs will require further preclinical and clinical studies to establish their safety and efficacy profiles.

Mechanism of Action Studies in Antineoplastic Activity

The antineoplastic potential of pyrimidine derivatives has been a significant area of research. While the precise mechanisms for all derivatives are not fully elucidated, studies on related heterocyclic compounds suggest several key pathways through which they may exert their anticancer effects.

One proposed mechanism involves the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation and survival. For instance, certain quinazoline-based pyrimidodiazepines have been found to interact with DNA through intercalation and groove binding. rsc.org Molecular docking studies have shown that these compounds can display strong binding affinities to critical receptors involved in tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org

Another potential mechanism is the induction of apoptosis, or programmed cell death. Studies on novel 1,2,4-triazine (B1199460) sulfonamide derivatives, which share structural similarities with some pyrimidine derivatives, have shown they can induce apoptosis through both intrinsic and extrinsic pathways in colon cancer cells. mdpi.com This can be related to the inhibition of anti-apoptotic proteins from the Bcl-2 family. mdpi.com Furthermore, these compounds may interfere with critical signaling pathways, such as the RAS/RAF/MAPK and mTOR pathways, which are often dysregulated in cancer. mdpi.com

Cytotoxicity assays have confirmed the anticancer activity of pyrimidine derivatives against various human cancer cell lines. For example, a series of 2-amino-4-chloro-pyrimidine derivatives were tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov One derivative, featuring a bromophenyl piperazine moiety, demonstrated the highest activity against both cell lines. nih.gov

| Derivative Class | Proposed Mechanism of Action | Target Cell Lines | Key Findings |

|---|---|---|---|

| 2-Amino-4-chloro-pyrimidine derivatives | Cytotoxicity | HCT116 (Colon), MCF7 (Breast) | Derivative with bromophenyl piperazine moiety showed highest activity. nih.gov |

| Quinazoline-based Pyrimidodiazepines | DNA intercalation and groove binding; EGFR/VEGFR-2 inhibition | Various human tumor cell lines | Strong binding affinities to DNA and key cancer-related receptors. rsc.org |

| 1,2,4-Triazine Sulfonamide derivatives | Induction of apoptosis; Inhibition of Bcl-2 family proteins; Interference with MAPK and mTOR pathways | DLD-1 and HT-29 (Colon) | Demonstrated multi-targeted potential in colorectal cancer. mdpi.com |

Anti-Inflammatory Properties of Derivatives

Hydrazone derivatives, including those synthesized from this compound, are recognized for their anti-inflammatory potential. nih.gov A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Pyrimidine derivatives have been specifically investigated as selective inhibitors of COX-2. nih.govmdpi.com The COX-2 isozyme is inducible and its expression levels increase significantly in inflammatory cells, leading to the production of prostaglandins (B1171923) that mediate inflammation. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. nih.gov

| Compound Class | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine derivatives (L1, L2) | Selective COX-2 Inhibition | Showed high selectivity towards COX-2, outperforming piroxicam (B610120) and comparable to meloxicam. | nih.govmdpi.com |

| Pyrimidine-5-carbonitrile hybrids | Selective COX-2 Inhibition | Displayed good in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema assay. | nih.gov |

| Benzophenone derivatives | Selective COX-1 and COX-2 Inhibition | Glucosylated derivative selectively inhibited COX-2, while its aglycone selectively inhibited COX-1. | scielo.br |

Antiviral Investigations

The emergence of viral pandemics has spurred research into new antiviral agents, and pyrimidine derivatives have shown promise in this area. tandfonline.com A key target for antiviral drug development, particularly against coronaviruses like SARS-CoV-2, is the main protease (Mpro or 3CLpro). rsc.org This enzyme is essential for viral replication, as it processes viral polyproteins into functional units. rsc.org

Derivatives of 2-amino-4-chloro-pyrimidine have been the subject of in-silico molecular docking studies to evaluate their potential as inhibitors of the SARS-CoV-2 main protease. nih.gov These computational studies predict the binding affinity of the compounds to the active site of the enzyme. Results have shown that several pyrimidine derivatives have a superior or equivalent affinity for the 3CLpro compared to known antivirals. nih.gov One particular derivative demonstrated a high binding energy score of -8.12 kcal/mol and a low inhibition constant of 1.11 µM, indicating strong potential inhibitory action. nih.gov These findings suggest that the pyrimidine scaffold is a valuable starting point for designing novel inhibitors of viral replication. nih.govnih.gov

| Derivative Class | Viral Target | Methodology | Key Findings |

|---|---|---|---|

| 2-Amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 Main Protease (3CLpro) | In-silico Molecular Docking | Derivative 6 showed the highest binding energy score (-8.12 kcal/mol) and an inhibition constant of 1.11 µM. nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Plaque Reduction and Viral Inhibition Assays | Exhibited potent inhibition of SARS-CoV-2 at low concentrations. rsc.orgnih.gov |

| Natural Compounds | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking and MD Simulations | Identified natural products with strong binding affinity to Mpro. rsc.org |

Herbicidal and Fungicidal Applications in Agricultural Chemistry

In the field of agricultural chemistry, pyrimidine derivatives have been recognized for their significant potential as fungicides and herbicides. nih.gov The development of new agrochemicals is crucial to manage crop diseases caused by phytopathogenic fungi and to control the growth of unwanted vegetation. nih.gov

Several studies have evaluated the fungicidal properties of novel pyrimidine derivatives against a range of plant pathogens. In vitro testing using the poisoned food technique has shown that many of these compounds exhibit broad-spectrum fungicidal activity. nih.gov For example, newly synthesized pyrimidine derivatives have demonstrated growth inhibition effects against fourteen different types of phytopathogenic fungi, with some compounds showing potency equal to or greater than commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov Similarly, some pyrimidine derivatives containing a hydrazone moiety have shown moderate fungicidal activity against Colletotrichum species. researchgate.net

As herbicides, phenylpyrimidine derivatives have been studied for their ability to inhibit enzymes that are essential for plant growth and development, ultimately leading to the death of the weed. thepharmajournal.com The herbicidal activity of these compounds has been confirmed in pre-emergent screening against various plant seeds. thepharmajournal.com Furthermore, certain chlorsulfuron (B1668881) derivatives incorporating pyrimidine and triazine rings have been shown to maintain high herbicidal activity while also exhibiting faster degradation rates in the soil, which is an important environmental consideration. mdpi.com

Enzyme Inhibition Studies

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This property is the basis for many of their observed pharmacological effects.

One notable area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. nih.gov Studies on 2-chloro-3-hydrazinopyrazine derivatives, which are structurally very similar to the pyrimidine derivatives , have identified compounds with potent AChE inhibitory effects, with IC50 values in the low micromolar range. nih.gov For example, derivative CHP4 was found to be a particularly effective AChE inhibitor with an IC50 of 3.76 µM. nih.gov

As discussed previously, pyrimidine derivatives have also been identified as potent and selective inhibitors of the COX-2 enzyme, which is a key mediator of inflammation. nih.govmdpi.com Furthermore, their ability to inhibit the main protease of viruses like SARS-CoV-2 highlights their broad potential as enzyme inhibitors across different therapeutic areas. nih.gov

| Enzyme Target | Derivative Class | Inhibitory Activity (IC50) | Therapeutic Area |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 2-Chloro-3-hydrazinopyrazine derivatives | 3.76 µM (Compound CHP4) | Neurodegenerative Diseases |

| Cyclooxygenase-2 (COX-2) | Pyrimidine derivatives | High selectivity and potency, comparable to meloxicam | Anti-inflammatory |

| SARS-CoV-2 Main Protease (3CLpro) | 2-Amino-4-chloro-pyrimidine derivatives | 1.11 µM (Inhibition constant for Derivative 6) | Antiviral |

Anticonvulsant Activity Screening

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and safety profiles is ongoing. thieme-connect.com Hydrazones and their derivatives have long been recognized for their potential anticonvulsant properties. nih.gov Specifically, pyrimidine hydrazones have emerged as promising candidates in this field. wisdomlib.org

The anticonvulsant activity of these compounds is typically evaluated in preclinical models, such as the maximal electroshock (MES) seizure test and chemically-induced seizure models (e.g., using pentylenetetrazole or isoniazid). wisdomlib.orgresearchgate.net In these tests, the ability of a compound to prevent or delay the onset of seizures is measured.

A study on newly synthesized pyrimidine hydrazones demonstrated that several compounds exhibited significant anticonvulsant properties when administered to mice. wisdomlib.org For instance, compounds SBP-1a and SBP-3c were identified as being particularly effective in both isoniazid- and thiosemicarbazide-induced seizure models. wisdomlib.org Similarly, another series of pyrimidine-based 1,2,4-triazole derivatives were screened for their anticonvulsant activity using the MES method, with one compound, 5f, being identified as the most potent in the series and showing no neurotoxicity at the tested doses. researchgate.net The diverse biological activities of pyrimidine derivatives, including anticonvulsant effects, highlight their importance in medicinal chemistry. tandfonline.com

Iv. Mechanistic and Structure Activity Relationship Sar Studies of Derivatives

Elucidation of Reaction Mechanisms in Derivative Formation

The formation of various derivatives from 2-Chloro-4-hydrazinopyrimidine proceeds through several key reaction pathways, including nucleophilic aromatic substitution, cyclization, and coupling reactions. google.comthieme.de Understanding the mechanisms of these reactions is fundamental to controlling product formation and optimizing reaction conditions.

Investigation of Intermediate Species

The synthesis of derivatives often involves the formation of transient intermediate species. For instance, in nucleophilic aromatic substitution reactions, the initial attack of a nucleophile on the pyrimidine (B1678525) ring can lead to the formation of a Meisenheimer complex, a zwitterionic intermediate. While often not directly observed, the existence of such intermediates can be inferred from kinetic studies and computational modeling. mdpi.com The stability and subsequent reaction pathways of these intermediates are crucial in determining the final product distribution. In some cases, the isolation and characterization of stable intermediates have been achieved, providing direct evidence for the proposed reaction mechanism.

Role of Thermodynamic and Kinetic Control in Reactions

The outcome of reactions involving this compound can be governed by either thermodynamic or kinetic control. wikipedia.orgdalalinstitute.comlibretexts.org Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy, while thermodynamic control favors the most stable product. libretexts.org Reaction conditions such as temperature, solvent, and reaction time can be manipulated to favor one pathway over the other. wikipedia.orglibretexts.org For example, lower temperatures and shorter reaction times often favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product. libretexts.org This principle is critical in selectively synthesizing desired isomers or avoiding the formation of unwanted byproducts.

Binding Affinity and Molecular Interaction Studies with Biological Targets

The biological activity of this compound derivatives is contingent upon their ability to interact with specific biological targets, such as enzymes or receptors. smolecule.com Understanding these interactions at a molecular level is crucial for designing more potent and selective therapeutic agents.

Interactions with Specific Enzymes or Receptors

Derivatives of this compound have been investigated for their inhibitory activity against various enzymes. Molecular docking studies are frequently employed to predict the binding modes of these compounds within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, studies have shown that certain pyrimidine derivatives can bind to the main protease of SARS-CoV-2 (3CLpro), with binding energies indicating a strong affinity. nih.gov The planarity of the pyrimidine ring system is thought to facilitate intercalation and groove binding with DNA, which can disrupt replication and transcription processes, leading to cell death. nih.gov

| Derivative | Target Enzyme/Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 3 | 3CLpro (SARS-CoV-2) | -6.61 | Not Specified |

| Derivative 4 | 3CLpro (SARS-CoV-2) | -7.03 | Not Specified |

| Derivative 5 | 3CLpro (SARS-CoV-2) | -7.06 | Not Specified |

| Derivative 6 | 3CLpro (SARS-CoV-2) | -8.12 | Not Specified |

| Remdesivir (Control) | 3CLpro (SARS-CoV-2) | -6.41 | His41, Asn142, Gly143, Cys145, Met165, Glu166, Leu167, Pro168, His172, Gln189, Thr190, Gln192 |

Synergistic Effects in Combination Therapies

In some instances, the combination of a this compound derivative with another therapeutic agent can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. smolecule.comnih.gov This can be particularly advantageous in overcoming drug resistance or enhancing therapeutic efficacy at lower doses, thereby reducing potential side effects. nih.gov The mechanisms underlying these synergistic interactions can be complex and may involve the simultaneous targeting of multiple pathways or the modulation of drug metabolism and transport. nih.gov For example, one compound might inhibit a drug efflux pump, thereby increasing the intracellular concentration and efficacy of the co-administered drug.

Design Principles for Enhanced Biological Activity

The design of derivatives based on the this compound scaffold is a strategic endeavor aimed at optimizing their interaction with biological targets to enhance therapeutic efficacy. A central principle in this process is the strategic incorporation of various functional groups and structural modifications to modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. These modifications are guided by Structure-Activity Relationship (SAR) studies, which seek to understand how specific structural features influence the biological activity of the molecule.

A key design strategy involves the modification of the hydrazinyl moiety. Condensation of the hydrazinyl group with a variety of aldehydes and ketones to form hydrazones is a common approach to introduce diverse substituents. This allows for the exploration of a wide chemical space and the introduction of functionalities that can engage in specific interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, or pi-stacking. For instance, the introduction of aromatic and heteroaromatic rings can lead to compounds with significant biological activities.

Furthermore, the concept of molecular hybridization, where the this compound scaffold is combined with other known pharmacophores, represents a powerful design principle. This approach aims to create hybrid molecules that can interact with multiple targets or exhibit synergistic effects. The selection of the hybridization partner is often based on the desired therapeutic application and a deep understanding of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) studies play a crucial role in the rational design of more potent derivatives. By establishing a mathematical correlation between the structural features of a series of compounds and their biological activities, QSAR models can predict the activity of novel, unsynthesized molecules. This computational approach helps in prioritizing the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into the steric and electrostatic field requirements for optimal biological activity, guiding the design of next-generation derivatives. For example, 3D-QSAR models have been successfully used to guide the rational design of novel thienopyrimidines, a related class of compounds, as highly potent cytotoxic agents. nih.gov

The following table summarizes some of the key design principles employed to enhance the biological activity of hydrazinopyrimidine derivatives:

| Design Principle | Rationale | Potential Outcome |

| Modification of the Hydrazinyl Moiety | Introduction of diverse substituents to explore chemical space and create specific interactions with the target. | Enhanced binding affinity and selectivity. |

| Substitution at the Pyrimidine Ring | Fine-tuning of electronic properties and introduction of additional interaction points. | Improved potency and pharmacokinetic properties. |

| Molecular Hybridization | Combination with other pharmacophores to create multi-target ligands or achieve synergistic effects. | Novel mechanisms of action and enhanced efficacy. |

| QSAR-Guided Design | Rational prediction of the activity of novel compounds to prioritize synthesis. | Accelerated discovery of lead compounds with optimized activity. |

Influence of Substituent Effects on Reactivity and Biological Profile

Electronic Effects: The electronic properties of substituents can significantly impact the reactivity of the pyrimidine ring and the hydrazinyl moiety. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or halogen (-Cl, -Br) groups, can increase the acidity of the N-H protons of the hydrazinyl group, potentially influencing its hydrogen bonding capabilities with target proteins. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, can increase the electron density on the pyrimidine ring, which may affect its reactivity in nucleophilic substitution reactions.

In the context of biological activity, the electronic nature of substituents has been shown to be a critical determinant. For instance, in a series of hydrazide-hydrazone derivatives, the presence of electron-withdrawing groups was found to enhance antimicrobial activity. nih.govmdpi.com This is often attributed to an increase in the compound's lipophilicity, which facilitates its transport across microbial cell membranes. nih.govmdpi.com For example, a study on hydrazide-hydrazones of lactic acid revealed that a derivative with an electronegative nitro group exhibited higher antibacterial activity compared to compounds with electron-donating groups. nih.gov

Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, which can influence the molecule's ability to adopt a favorable conformation for binding to its target. Bulky substituents may either enhance or diminish biological activity depending on the topography of the binding site. If the binding pocket is spacious, a bulky group might establish additional van der Waals interactions, leading to increased affinity. However, if the binding site is constrained, a bulky substituent could lead to a steric clash, thereby reducing the compound's potency.

Lipophilicity: The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a crucial factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its biological activity. Substituents can significantly alter the lipophilicity of the parent compound. For example, the introduction of halogen atoms or alkyl chains generally increases lipophilicity, which can enhance membrane permeability and cellular uptake. As mentioned earlier, increased lipophilicity due to electron-withdrawing substituents has been correlated with improved antibacterial activity in some hydrazone derivatives. nih.gov

The following table provides examples of how different substituents can influence the biological profile of pyrimidine and hydrazone derivatives, based on findings from related studies:

| Substituent | Position/Context | Influence on Biological Profile | Reference |

| Bromophenyl piperazine (B1678402) | At the 4-position of a 2-amino-pyrimidine ring | Exhibited the highest anticancer activity against HCT116 and MCF7 cell lines. | nih.gov |

| Nitro group (-NO2) | On a phenyl ring of a hydrazide-hydrazone | Increased antibacterial activity, possibly due to increased lipophilicity. | nih.gov |

| 4-methyl piperazine | At the 4-position of a 2-amino-pyrimidine ring | Showed moderate anticancer activity against HCT116 and MCF7 cell lines. | nih.gov |

| m-Bromo | On a phenyl ring of an amino-pyrimidine derivative | Showed appreciable activity against E. coli. | qu.edu.sa |

| 2,4-Dichloro | On a phenyl ring of an amino-pyrimidine derivative | Demonstrated improved activity against E. coli. | qu.edu.sa |

V. Advanced Characterization and Analytical Methodologies for Derivatives

Spectroscopic Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are routinely used to characterize derivatives of 2-Chloro-4-hydrazinopyrimidine.

In the ¹H-NMR spectra of pyrimidine (B1678525) derivatives, the chemical shifts (δ) of the protons provide insights into their electronic environment. For instance, in a series of 2-amino-4-substituted-pyrimidine derivatives, the protons of the pyrimidine ring typically appear as an AB quartet. Specifically, one proton of the pyrimidine ring can be observed at approximately δ 6.05 ppm (J = 6.0 Hz), while the other appears further downfield at around δ 7.77 ppm (J = 6.0 Hz) mdpi.com. Protons attached to nitrogen, such as those of an amino group (-NH₂), often appear as a broad singlet, for example, at δ 6.02 ppm mdpi.com. The signals for protons on substituent groups, such as those on a piperazine (B1678402) ring, can be seen as multiplets in the range of δ 3.01–3.67 ppm mdpi.com.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic. For example, in 2-amino-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine, the carbon atoms of the pyrimidine ring exhibit signals at δ 93.52, 157.45, 162.78, and 163.48 ppm mdpi.com. The carbons of the attached piperazine and phenyl rings also show distinct signals, allowing for a complete assignment of the carbon framework mdpi.com.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a 2-Amino-4-substituted-pyrimidine Derivative mdpi.com

| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Pyrimidine-H | 6.05 (d, J = 6.0 Hz) | 93.52 |

| Pyrimidine-H | 7.77 (d, J = 5.6 Hz) | 157.45 |

| NH₂ | 6.02 (s) | 162.78 |

| Pyrimidine-C | - | 163.48 |

| Piperazine-H | 3.01–3.03 (m) | 43.74 |

| Piperazine-H | 3.65–3.67 (m) | 50.45 |

| Aromatic-H | 6.98–7.16 (m) | 116.34, 116.54, 119.98, 123.14, 125.34, 140.01 |

d: doublet, s: singlet, m: multiplet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups.

For example, the stretching vibration of the N-H bonds in an amino group (-NH₂) typically appears in the region of 3300–3500 cm⁻¹ mdpi.com. Aromatic C-H stretching vibrations are observed around 3100–3200 cm⁻¹ mdpi.com. The C=N and C=C stretching vibrations within the pyrimidine ring give rise to characteristic absorptions in the 1500–1650 cm⁻¹ region mdpi.com. For instance, in 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine, characteristic IR peaks are observed at 3480 cm⁻¹ (-NH₂), 3264 and 3112 cm⁻¹ (aromatic -CH), and 1624, 1585, and 1546 cm⁻¹ for the aromatic C=N and C=C bonds mdpi.com.

Table 2: Key IR Absorption Frequencies for a 2-Amino-4-substituted-pyrimidine Derivative mdpi.com

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3480 |

| Aromatic C-H | C-H Stretch | 3264, 3112 |

| Aromatic C=N, C=C | Ring Stretch | 1624, 1585, 1546 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For derivatives of this compound, mass spectrometry is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in the unambiguous determination of the elemental composition. While specific mass spectrometry data for this compound derivatives is not detailed in the provided context, it is a standard characterization technique for such novel compounds nih.govmdpi.commdpi.comwesternsydney.edu.au. In related hydrazinopyrimidine applications, MALDI-TOF MS has been utilized for the sensitive analysis of oligosaccharides after derivatization with 2-hydrazinopyrimidine (B184050), highlighting the utility of the pyrimidine core in mass spectrometric analysis mdpi.com.

Elemental Analysis for Compound Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the sample. This experimental data is then compared with the calculated theoretical percentages for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized derivative.

For instance, for the compound 4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amine, the calculated elemental composition is C, 50.26%; H, 4.78%; N, 20.94%. The experimentally found values were C, 49.28%; H, 4.71%; N, 20.45%, which are in close agreement with the calculated values, thus confirming the compound's identity mdpi.com.

Table 3: Elemental Analysis Data for Representative 2-Amino-4-substituted-pyrimidine Derivatives mdpi.com

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | C₉H₁₅N₅ | C: 55.89, H: 7.76, N: 36.20 | C: 55.08, H: 7.78, N: 34.70 |

| 4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amine | C₁₄H₁₆BrN₅ | C: 50.26, H: 4.78, N: 20.94 | C: 49.28, H: 4.71, N: 20.45 |

| 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | C₁₄H₁₆FN₅ | C: 61.49, H: 5.85, N: 25.61 | C: 58.66, H: 5.67, N: 24.61 |

X-ray Crystallography for Structural Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure of a this compound derivative is not available in the provided search results, the utility of this technique for related heterocyclic systems is well-documented. For example, the crystal structure of 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one has been established by single-crystal X-ray diffraction (SCXRD). This analysis revealed that the bicyclic thiazolo[3,2-a]pyrimidine fragment is nearly planar, with the six-membered ring adopting a sofa conformation. Furthermore, the study identified the presence of intramolecular hydrogen bonds between the acetyl group and the N-H of the hydrazone fragment. In the crystalline phase, molecules were found to form a zigzag heterochiral chain through hydrogen bonding.

In another example, the crystal structure of 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine was determined. This study showed that the compound crystallizes as a dimer linked by N—H⋯N hydrogen bonds. The individual molecules are almost planar, and the dimers are further arranged into chains through intermolecular N—H⋯N hydrogen bonds. Such detailed structural information is invaluable for understanding intermolecular interactions and solid-state packing, which can influence the physical and biological properties of the compound. The application of X-ray crystallography to derivatives of this compound would similarly provide definitive structural proof and insights into their supramolecular chemistry.

Vi. Future Research Directions and Challenges

Exploration of Detailed Biological Activities and Mechanisms

Preliminary research indicates that derivatives of 2-Chloro-4-hydrazinopyrimidine may possess antimicrobial and anticancer properties. smolecule.com However, the precise molecular mechanisms underlying these activities remain largely unelucidated. A critical future research direction is the in-depth investigation of how these compounds exert their biological effects.

Future studies should aim to:

Identify specific molecular targets: Research is needed to pinpoint the specific enzymes, receptors, or signaling pathways that are modulated by this compound and its analogs. smolecule.com

Elucidate mechanisms of action: For promising anticancer derivatives, it is crucial to determine whether they induce apoptosis, inhibit cell cycle progression, or interfere with other cancer-related pathways. rsc.orgresearchgate.net Similarly, for antimicrobial candidates, understanding whether they disrupt cell wall synthesis, inhibit protein synthesis, or have other mechanisms of action is essential.

Investigate structure-activity relationships (SAR): A systematic analysis of how modifications to the chemical structure of this compound affect its biological activity will provide valuable insights for the design of more potent and selective compounds.

A proposed research workflow for exploring the biological activities of new this compound derivatives is outlined below.

| Step | Research Action | Objective |

| 1 | In vitro screening | To assess the preliminary cytotoxic and antimicrobial activity against a panel of cancer cell lines and microbial strains. |

| 2 | Mechanism of action studies | To investigate the underlying molecular mechanisms for the most active compounds. |

| 3 | Target identification and validation | To identify and confirm the specific biological targets of the active compounds. |

| 4 | In vivo efficacy studies | To evaluate the therapeutic potential of lead compounds in animal models of disease. |

Comprehensive Toxicological and Pharmacological Evaluations

A significant challenge in the development of any new therapeutic agent is ensuring its safety and efficacy. Currently, there is a lack of comprehensive toxicological and pharmacological data for this compound. smolecule.com Therefore, a thorough evaluation of its safety profile is a critical next step.

Future research in this area should include:

In vitro toxicity studies: Initial assessments using cell-based assays can provide early indications of potential cytotoxicity and genotoxicity. nih.gov

In vivo toxicity studies: Comprehensive studies in animal models are necessary to determine the acute and chronic toxicity, as well as to identify any potential target organ toxicity. nih.gov

Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives is essential for determining their bioavailability and dosing regimens. nih.gov

Pharmacodynamic studies: These studies will help to establish the relationship between the drug concentration and its observed biological effect, providing insights into the optimal therapeutic window.

A summary of key toxicological and pharmacological parameters that require investigation is presented in the table below.

| Parameter | Type of Study | Purpose |

| Acute Toxicity | In vivo | To determine the short-term adverse effects and the lethal dose (LD50). |

| Chronic Toxicity | In vivo | To evaluate the long-term effects of repeated exposure. |

| Genotoxicity | In vitro / In vivo | To assess the potential for DNA damage. |

| Carcinogenicity | In vivo | To determine the potential to cause cancer. |

| Pharmacokinetics (ADME) | In vivo | To study the course of the drug through the body. |

| Pharmacodynamics | In vivo | To understand the biochemical and physiological effects of the drug. |

Development of Novel Synthetic Pathways

The efficient and cost-effective synthesis of this compound and its derivatives is crucial for facilitating further research and potential future development. While some synthetic methods exist, the development of novel, more efficient, and scalable synthetic routes remains an important area of research.

Future efforts in synthetic chemistry could focus on:

Microwave-assisted synthesis: This technique has the potential to shorten reaction times, increase yields, and reduce the use of hazardous solvents. nih.govmdpi.com

Flow chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and process control for the synthesis of these compounds.

Green chemistry approaches: The development of synthetic methods that utilize environmentally benign reagents and solvents is a key consideration for sustainable chemical manufacturing.

A recent patent has disclosed a novel method for synthesizing 2-hydrazino-substituted pyrimidines, indicating active research in this area.

Expansion of Derivative Libraries for Broader Biological Screening

To fully explore the therapeutic potential of the this compound scaffold, it is essential to generate a diverse library of derivatives for comprehensive biological screening. The functional groups on the pyrimidine (B1678525) ring, particularly the chloro and hydrazino moieties, offer opportunities for a wide range of chemical modifications.

Future research should involve:

Combinatorial chemistry: The use of combinatorial approaches can rapidly generate a large number of diverse derivatives.

Structure-based design: As more is understood about the molecular targets, computational methods can be used to design and synthesize derivatives with improved affinity and selectivity. researchgate.netnih.gov

Broad biological screening: The expanded derivative library should be screened against a wide range of biological targets to identify new and unexpected therapeutic applications. nih.govmdpi.com

The following table outlines potential modifications to the this compound scaffold for library expansion.

| Position | Functional Group | Potential Modifications |

| 2 | Chloro | Substitution with various nucleophiles (e.g., amines, alcohols, thiols) |

| 4 | Hydrazino | Formation of hydrazones with a diverse range of aldehydes and ketones |

| 5, 6 | C-H | Introduction of various substituents (e.g., alkyl, aryl, halogen) |

Computational Chemistry and Molecular Modeling in Drug Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and development process. mdpi.com These methods can be applied to this compound and its derivatives to guide the design of new compounds with enhanced biological activity and improved pharmacokinetic properties.

Future computational studies could include:

Molecular docking: To predict the binding modes of derivatives with their biological targets and to guide the design of more potent inhibitors. researchgate.netresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: To develop mathematical models that relate the chemical structure of the compounds to their biological activity.

ADMET prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives, helping to prioritize compounds for synthesis and further testing. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-hydrazinopyrimidine, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors followed by hydrazine substitution under controlled acidic or neutral conditions. Solvents like acetonitrile or ethanol are used, with temperature optimization (e.g., 60–80°C) to balance reaction rate and byproduct formation. Purity is enhanced via recrystallization or column chromatography .

- Key Parameters : Monitor pH (acidic conditions favor hydrazine nucleophilicity) and solvent polarity to minimize side reactions. Yields >70% are achievable with stoichiometric control of hydrazine .

Q. How is this compound characterized structurally and chemically?

- Analytical Techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., hydrazine NH protons at δ 4.5–5.5 ppm).

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 159).

- IR : Stretching frequencies for N-H (3200–3400 cm) and C-Cl (650–750 cm) validate functional groups .

Q. What are the primary reactivity trends of this compound in substitution reactions?

- Mechanistic Insight : The chlorine atom at position 2 is susceptible to nucleophilic displacement (e.g., by amines or thiols), while the hydrazine group at position 4 participates in condensation or cyclization reactions. Kinetic studies show faster substitution at position 2 due to electronic effects of the pyrimidine ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways for this compound?

- Methodology : Use hybrid functionals (e.g., B3-LYP) with basis sets like 6-31G(d) to calculate electron density, frontier orbitals (HOMO/LUMO), and transition states. These models predict regioselectivity in substitution reactions and correlate with experimental kinetics .

- Case Study : DFT simulations of hydrazine-group protonation states reveal how pH affects nucleophilic reactivity .

Q. What strategies resolve contradictions in spectroscopic data for hydrazinopyrimidine derivatives?

- Troubleshooting :

- Dynamic NMR : Resolve overlapping NH signals by variable-temperature studies.

- X-ray Crystallography : Validate tautomeric forms (e.g., hydrazine vs. hydrazone) observed in solution vs. solid state .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Experimental Design :

- Enzyme Inhibition Assays : Screen against kinases or dehydrogenases using fluorescence-based activity assays. IC values are determined via dose-response curves.

- Molecular Docking : Simulate binding modes using crystal structures (e.g., PDB entries) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- Data Interpretation : Low µM IC values suggest competitive inhibition, validated via Lineweaver-Burk plots .

Q. What advanced techniques optimize multi-step syntheses of this compound derivatives?

- Process Chemistry :

- Flow Reactors : Enhance yield and reduce side products via precise temperature/residence time control.

- Catalysis : Pd-mediated cross-coupling for aryl substitutions at position 4, achieving >90% selectivity with ligand optimization (e.g., XPhos) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Protocols : Use gloves and fume hoods due to potential skin/eye irritation. Store in airtight containers at 2–8°C to prevent hydrazine oxidation. Decompose waste with acidic KMnO to neutralize reactive groups .

Data Contradictions and Validation

Q. How can researchers address inconsistencies in reported biological activities of hydrazinopyrimidine derivatives?

- Approach :

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。